(imidazo[1,2-a]pyridin-2-ylmethyl)amine dihydrochloride hydrate
Description
(imidazo[1,2-a]pyridin-2-ylmethyl)amine dihydrochloride hydrate is a nitrogen-containing heterocyclic compound with the molecular formula C₉H₁₅Cl₂N₃O and a molecular weight of 252.139 g/mol (monoisotopic mass: 251.059217) . It exists as a dihydrochloride hydrate, enhancing its aqueous solubility and stability. The imidazo[1,2-a]pyridine core is notable for its pharmacological relevance, exemplified by drugs like zolpidem (hypnotic) and zolimidine (anti-ulcer agent) . Substituents on the imidazo[1,2-a]pyridine scaffold, such as the 2-ylmethylamine group in this compound, influence electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-2-ylmethanamine;hydrate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.2ClH.H2O/c9-5-7-6-11-4-2-1-3-8(11)10-7;;;/h1-4,6H,5,9H2;2*1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSAAOFIZUOXXMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CN.O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165736-20-9 | |
| Record name | (Imidazo[1,2-a]pyridin-2-ylmethyl)amine dihydrochloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (imidazo[1,2-a]pyridin-2-ylmethyl)amine dihydrochloride hydrate typically involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions to form the imidazo[1,2-a]pyridine core. This is followed by the introduction of the amine group at the 2-position of the imidazo[1,2-a]pyridine ring. The final step involves the formation of the dihydrochloride salt and hydration.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(Imidazo[1,2-a]pyridin-2-ylmethyl)amine dihydrochloride hydrate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazo[1,2-a]pyridine core to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced imidazo[1,2-a]pyridine derivatives, and various substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
Chemistry
In chemistry, (imidazo[1,2-a]pyridin-2-ylmethyl)amine dihydrochloride hydrate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has shown potential in medicinal chemistry as a scaffold for the development of new drugs. It has been investigated for its activity against various biological targets, including enzymes and receptors, making it a candidate for drug discovery and development.
Industry
In the industrial sector, (imidazo[1,2-a]pyridin-2-ylmethyl)amine dihydrochloride hydrate is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of (imidazo[1,2-a]pyridin-2-ylmethyl)amine dihydrochloride hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. This interaction can lead to the inhibition or activation of target proteins, resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Molecular Properties
Positional Isomerism: 2-ylmethyl vs. 3-ylmethyl Derivatives
- Reactivity: Electrophilic reactions (e.g., halogenation, nitration) predominantly occur at the 3-position of imidazo[1,2-a]pyridine when unsubstituted .
- Pharmacological Impact : 3-position substituents are common in bioactive imidazopyridines (e.g., zolpidem). The 2-ylmethyl group in the target compound may confer distinct binding affinities, particularly for GABAA receptors or proton pump targets .
Core Heterocycle Variations: Pyridine vs. Pyrimidine
- Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride :
- The pyrimidine core (two nitrogen atoms) increases polarity and hydrogen-bonding capacity compared to pyridine.
- Lower molecular weight (221.09 g/mol ) and altered solubility profile (e.g., logP: 1.44 vs. 1.89 for the target compound) may reduce blood-brain barrier (BBB) penetration .
- Reported CYP450 inhibition data (CYP1A2: moderate) suggests differing metabolic interactions .
Functional Group Differences
- 35.8 Ų for the target compound). Reduced basicity compared to amine derivatives may limit salt formation (single HCl vs. dihydrochloride).
- Higher molecular weight (253.73 g/mol) and lipophilicity (logP: 2.1) may improve membrane permeability but reduce aqueous solubility .
Biological Activity
(Imidazo[1,2-a]pyridin-2-ylmethyl)amine dihydrochloride hydrate is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound features an imidazo[1,2-a]pyridine core, characterized by a fused imidazole and pyridine ring system. The molecular formula is with a molecular weight of approximately 220.09 g/mol. The dihydrochloride form indicates the presence of two hydrochloric acid molecules associated with the amine group, enhancing its solubility in aqueous environments.
Biological Activities
Research has identified several key biological activities associated with (imidazo[1,2-a]pyridin-2-ylmethyl)amine dihydrochloride hydrate:
1. Antimicrobial Activity
- Studies indicate that derivatives of imidazo[1,2-a]pyridine exhibit significant antimicrobial properties against various pathogens, including multi-drug resistant bacteria and fungi. For instance, compounds derived from this scaffold have shown effectiveness against strains such as Staphylococcus aureus and Candida albicans .
2. Antiparasitic Effects
- Recent exploratory studies have demonstrated that certain imidazo[1,2-a]pyridine compounds possess antiparasitic activity against pathogens responsible for diseases like trichomoniasis and amoebiasis .
3. Anti-inflammatory Properties
- Evidence supports the anti-inflammatory effects of these compounds, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis .
4. Antitumor Activity
- Research has highlighted the anticancer potential of (imidazo[1,2-a]pyridin-2-ylmethyl)amine derivatives. Some analogs have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
The biological activity of (imidazo[1,2-a]pyridin-2-ylmethyl)amine dihydrochloride hydrate can be attributed to its interaction with various biological targets:
- Kinase Inhibition : The compound has been shown to interact with specific kinases, modulating phosphorylation processes that are critical for cellular signaling pathways .
- Receptor Binding : It can bind to receptors on cell surfaces, altering their conformation and activity, which may lead to downstream effects on cell proliferation and survival .
- Covalent Inhibition : Some derivatives have been explored as covalent inhibitors targeting specific enzymes involved in disease progression .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several imidazo[1,2-a]pyridine derivatives against clinical isolates of Escherichia coli. The results indicated that one derivative exhibited a minimum inhibitory concentration (MIC) of 0.5 μg/mL against resistant strains, demonstrating its potential as an antimicrobial agent .
Study 2: Antitumor Activity
In vitro studies conducted on various cancer cell lines revealed that a specific analog of (imidazo[1,2-a]pyridin-2-ylmethyl)amine showed IC50 values less than 10 μM against MDA-MB-231 breast cancer cells. Mechanistic studies suggested that apoptosis was induced through caspase activation pathways .
Summary Table of Biological Activities
Q & A
Q. What are the critical steps in synthesizing (imidazo[1,2-a]pyridin-2-ylmethyl)amine dihydrochloride hydrate, and how are reaction conditions optimized?
The synthesis typically involves:
- Core formation : Cyclization of amino-pyridine derivatives to construct the imidazo[1,2-a]pyridine core .
- Functionalization : Introduction of a methylamine group at the 2-position, followed by dihydrochloride salt formation via HCl treatment . Optimization focuses on temperature control (e.g., reflux conditions), solvent selection (e.g., dimethylformamide for polar intermediates), and catalyst use (e.g., palladium salts for coupling reactions) to maximize yield and purity .
Q. How is the compound structurally characterized to confirm its identity and purity?
Key methods include:
- NMR spectroscopy : To verify proton environments and confirm substituent positions .
- X-ray crystallography : Resolves 3D conformation and salt formation (e.g., dihydrochloride hydrate structure) .
- Mass spectrometry : Validates molecular weight (e.g., ~234.12 g/mol for the dihydrochloride form) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
The dihydrochloride hydrate form enhances water solubility due to ionic interactions, critical for in vitro assays . Stability studies should assess:
- pH sensitivity : Degradation in acidic/basic conditions via HPLC monitoring.
- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., enzyme inhibition assays using consistent ATP concentrations) .
- Compound purity : Validate via chromatographic methods (e.g., HPLC ≥98% purity) .
- Cellular context : Use isogenic cell lines to control for genetic background effects .
Q. What strategies are employed to optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?
- Lipophilicity modulation : Introduce fluorine substituents to enhance membrane permeability (see for trifluoromethyl analogs) .
- Prodrug approaches : Mask polar groups (e.g., amine) to improve bioavailability .
- Metabolic stability : Incubate with liver microsomes to identify metabolic hotspots .
Q. How are computational methods integrated to predict binding modes and structure-activity relationships (SAR)?
- Molecular docking : Predict interactions with targets (e.g., c-Kit kinase) using software like AutoDock .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to guide substituent selection .
- QSAR models : Corrogate substituent effects (e.g., electron-withdrawing groups at the 6-position) with activity data .
Q. What experimental designs are used to assess environmental or metabolic degradation pathways?
- Fate studies : Track compound persistence in aqueous systems via LC-MS/MS, noting hydrolysis products .
- Metabolite profiling : Use hepatocyte incubations or in vivo models to identify phase I/II metabolites .
Q. How do researchers validate target engagement and selectivity in complex biological systems?
- SPR/BLI assays : Quantify binding kinetics (e.g., KD values) for target vs. off-target receptors .
- Kinase profiling panels : Test against >100 kinases to assess selectivity (e.g., Imidazo[1,2-a]pyridine derivatives in ) .
- CRISPR knockouts : Confirm phenotype rescue in target-deficient cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
